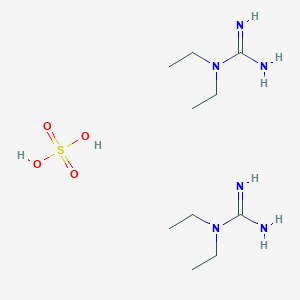

1,1-二乙基胍硫酸盐,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of 1,1-Diethylguanidine sulfate is C5H13N3 . The molecular weight is 328.43 g/mol . The InChI key is UKQVDMIAGTYDFN-UHFFFAOYSA-N .

Chemical Reactions Analysis

1,1-Diethylguanidine sulfate is highly reactive and can easily undergo oxidation, reduction, and ionization reactions. It is used as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines .

Physical and Chemical Properties Analysis

1,1-Diethylguanidine sulfate is a stable compound with a melting point of 174-178°C. It is soluble in water, alcohol, and acetone, and it is sparingly soluble in ether. The compound is highly reactive.

科学研究应用

化学反应和合成

1,1-二乙基胍硫酸盐在各种化学合成和反应中作为关键反应物。它在通过氰基化反应等反应开发新的化学实体中发挥重要作用,在该反应中,它作为酮和醛转化为氰醇三甲基甲硅烷基醚的有效催化剂,在无溶剂条件下展示出高收率(Wang 等人,2006)。此外,它在合成 2-二乙氨基-4-羟基-6-甲基嘧啶等特殊化合物中至关重要,说明了它在促进各种化学合成中的多功能性(Yong 和 Yue,2001)。

阴离子识别和分离

1,1-二乙基胍的结构类似物,如亚氨基胍和相关的胍衍生物,在阴离子识别和分离中显示出卓越的能力,特别是对于从海水中去除硫酸盐和碳捕获等对环境具有重要意义的过程。这些化合物通过强而互补的氢键对亲水性氧阴离子表现出很高的识别能力,突出了它们在应对关键环境挑战中的潜力(Custelcean,2020)。

先进材料开发

1,1-二乙基胍硫酸盐及其衍生物正在被探索其在先进材料开发中的作用,例如新型基于胍的离子液体。这些离子液体对酸性气体(如 SO2)表现出很高的吸收能力,为气体捕获和环境保护提供了一个有希望的解决方案。它们独特的性质和与气体的相互作用机制为设计工业应用中更有效且低成本的材料提供了见解(Lu 等人,2015)。

安全和危害

1,1-Diethylguanidine sulfate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If swallowed, rinse mouth but do not induce vomiting .

作用机制

Target of Action

N,N-Diethylguanidinium sulphate, also known as 1,1-diethylguanidine hemisulfate or 1,1-Diethylguanidine sulfate, 98%, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

生化分析

Biochemical Properties

N,N-Diethylguanidinium sulphate is a guanidine derivative. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidines can form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

Cellular Effects

Guanidinium-rich scaffolds, like N,N-Diethylguanidinium sulphate, facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This suggests that N,N-Diethylguanidinium sulphate may have a significant impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of guanidines, including N,N-Diethylguanidinium sulphate, involves interactions with the side chains of proteins . Guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .

Metabolic Pathways

Guanidine is a key component in several metabolic pathways, including those involving enzymes or cofactors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-Diethylguanidine sulfate, 98% involves the reaction of diethylamine with cyanamide followed by treatment with sulfuric acid.", "Starting Materials": [ "Diethylamine", "Cyanamide", "Sulfuric acid" ], "Reaction": [ "Diethylamine is reacted with cyanamide in the presence of a catalyst such as sodium methoxide to form 1,1-Diethylbiguanide.", "1,1-Diethylbiguanide is then treated with sulfuric acid to form 1,1-Diethylguanidine sulfate, 98%.", "The product is then purified by recrystallization from a suitable solvent such as ethanol." ] } | |

CAS 编号 |

77297-00-8 |

分子式 |

C10H24N6O4S |

分子量 |

324.40 g/mol |

IUPAC 名称 |

(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |

InChI |

InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |

InChI 键 |

NLMZLFQEKYGWPF-IFGWCFFNSA-L |

手性 SMILES |

CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |

SMILES |

CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |

规范 SMILES |

CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)